4-Ethoxybenzeneacetaldehyde CAS number 433229-42-6
4-Ethoxybenzeneacetaldehyde CAS number 433229-42-6
An In-Depth Technical Guide to 4-Ethoxybenzeneacetaldehyde (CAS: 433229-42-6) for Advanced Research and Development
Executive Summary
4-Ethoxybenzeneacetaldehyde, registered under CAS number 433229-42-6, is a bifunctional aromatic aldehyde of significant interest in modern organic synthesis.[1] Its structure, featuring a reactive acetaldehyde moiety attached to an ethoxy-activated benzene ring, positions it as a versatile intermediate for constructing complex molecular architectures.[1] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth insights into its chemical properties, synthesis methodologies, synthetic utility, and proposed analytical frameworks. By elucidating the mechanistic principles behind its synthesis and reactivity, this document aims to empower scientists to effectively harness the potential of this valuable building block in pharmaceutical, agrochemical, and materials science applications.[1]
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of its effective application. 4-Ethoxybenzeneacetaldehyde is an organic compound whose identity is defined by the following descriptors.
Table 1: Chemical Identifiers for 4-Ethoxybenzeneacetaldehyde
| Identifier | Value |
|---|---|
| CAS Number | 433229-42-6[2] |
| IUPAC Name | 2-(4-ethoxyphenyl)acetaldehyde[2] |
| Molecular Formula | C₁₀H₁₂O₂[2][3][4] |
| Synonyms | (4-ethoxyphenyl)acetaldehyde, 4-ethoxy-benzeneacetaldehyde[2][5] |
| InChI | InChI=1S/C10H12O2/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6,8H,2,7H2,1H3[2] |
| InChIKey | CFFUTUSXYUPKSJ-UHFFFAOYSA-N[2] |
| Canonical SMILES | CCOC1=CC=C(C=C1)CC=O[2] |
The physicochemical properties of a compound dictate its behavior in different environments and are critical for designing experiments, including reaction conditions, purification strategies, and formulation. Below are key computed properties.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 164.20 g/mol | PubChem[2] |
| Exact Mass | 164.083729621 Da | PubChem[2] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[2] |
| XLogP3 | 1.9 | PubChem[2] |
Synthesis and Mechanistic Insights
The prevailing synthetic route to 4-Ethoxybenzeneacetaldehyde leverages the readily available precursor, 4-ethoxyphenylacetic acid.[1] This transformation is efficiently achieved via a Vilsmeier-Haack type reaction, a powerful method for formylating activated aromatic compounds or, in this case, transforming a carboxylic acid derivative into an aldehyde.[1]
The Vilsmeier-Haack Approach: A Mechanistic Rationale
The choice of the Vilsmeier-Haack reaction is strategic. It avoids harsh oxidizing or reducing agents that could affect the ethoxy group or the benzene ring. The reaction proceeds in two main stages:
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Formation of the Vilsmeier Reagent and Intermediate: Phosphorus oxychloride (POCl₃) reacts with the solvent, dimethylformamide (DMF), to form the electrophilic Vilsmeier reagent, chloro-N,N-dimethylmethyleneiminium chloride. This reagent then activates the carboxylic acid group of 4-ethoxyphenylacetic acid.
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Hydrolysis: The resulting intermediate is subsequently hydrolyzed under basic conditions (aqueous sodium hydroxide) to yield the final aldehyde product, 4-Ethoxybenzeneacetaldehyde.[1]
This methodology is not only efficient for introducing the aldehyde but also creates a key intermediate that can be used for further derivatization, for instance, in the synthesis of arylpyridylmethanones.[1]
Experimental Protocol: Synthesis from 4-Ethoxyphenylacetic Acid
This protocol is a representative procedure based on established methodologies.[1] Researchers should perform their own risk assessment and optimization.
Step 1: Intermediate Formation
-
To a stirred solution of dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0-5 °C. Allow the mixture to stir for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add 4-ethoxyphenylacetic acid to the solution in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to approximately 70 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Hydrolysis and Product Isolation
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Add a solution of aqueous sodium hydroxide (e.g., 5M) until the mixture is alkaline (pH > 10).
-
Heat the mixture to 100 °C for 1 hour to ensure complete hydrolysis of the intermediate.[1]
-
Cool the mixture to room temperature. The product, 4-Ethoxybenzeneacetaldehyde, can be extracted using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product via column chromatography on silica gel to obtain pure 4-Ethoxybenzeneacetaldehyde.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4-Ethoxybenzeneacetaldehyde.
Reactivity and Synthetic Utility
The synthetic value of 4-Ethoxybenzeneacetaldehyde stems from its dual reactivity. The aldehyde group is a potent electrophile, while the electron-donating ethoxy group activates the aromatic ring for electrophilic substitution, primarily at the ortho positions.
-
Aldehyde Reactivity: The carbonyl carbon is highly susceptible to nucleophilic attack, making it a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds. Common reactions include Wittig reactions, aldol condensations, reductive aminations, and oxidations/reductions.
-
Aromatic Ring Reactivity: The ethoxy group activates the ring, facilitating reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation. The choice of reaction conditions is critical to ensure chemoselectivity, targeting either the aldehyde or the ring.[1]
This compound is an achiral precursor that serves as a crucial building block for synthesizing chiral molecules, which is of paramount importance in pharmaceutical development where a specific stereoisomer is often responsible for the desired biological activity.[1]
Caption: Synthetic utility of 4-Ethoxybenzeneacetaldehyde.
Proposed Analytical and Quality Control Methodologies
A robust analytical framework is essential to confirm the identity, purity, and stability of 4-Ethoxybenzeneacetaldehyde. While specific validated methods are not publicly detailed, standard analytical techniques for aromatic aldehydes are directly applicable.
Table 3: Summary of Proposed Analytical Techniques
| Technique | Purpose | Expected Observations |
|---|---|---|
| ¹H NMR | Structural Elucidation | Signals corresponding to ethoxy protons (triplet and quartet), aromatic protons (two doublets), methylene protons, and a characteristic aldehyde proton singlet (~9-10 ppm). |
| ¹³C NMR | Structural Confirmation | Resonances for all 10 unique carbon atoms, including a downfield signal for the carbonyl carbon (~190-200 ppm). |
| FTIR | Functional Group ID | Strong C=O stretch for the aldehyde (~1720-1740 cm⁻¹), C-O-C stretches for the ether, and C-H stretches for aromatic and aliphatic groups. |
| HPLC-UV | Purity Assessment & Quantification | A primary peak for the compound, with detection at a UV maximum (~275 nm, typical for ethoxybenzene chromophore). Area percent can determine purity. |
| GC-MS | Impurity Profiling & ID | Separation of volatile components. The mass spectrum provides the molecular ion peak (m/z 164) and a characteristic fragmentation pattern for identification. |
Representative QC Workflow
A typical quality control workflow ensures that the synthesized material meets the required specifications for subsequent use.
Caption: A typical Quality Control (QC) workflow.
Safety, Handling, and Storage
As a research chemical, 4-Ethoxybenzeneacetaldehyde must be handled with appropriate care.
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Aldehydes are susceptible to oxidation to carboxylic acids. It is recommended to store 4-Ethoxybenzeneacetaldehyde in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.
-
Safety Data: No specific Safety Data Sheet (SDS) for this exact compound is readily available in public databases. Researchers must consult the SDS provided by the supplier. Data for structurally similar compounds, like 4-ethoxybenzaldehyde, can suggest potential hazards but should not be used as a direct substitute.
Conclusion and Future Outlook
4-Ethoxybenzeneacetaldehyde is a synthetically valuable intermediate with clear applications in the construction of diverse and complex molecules. Its straightforward synthesis from 4-ethoxyphenylacetic acid and its versatile reactivity make it an attractive building block for medicinal and materials chemistry. Future research may focus on developing more sustainable, green synthetic routes and expanding its application in asymmetric synthesis to create novel chiral compounds with potent biological activities. The development and publication of validated analytical methods and comprehensive toxicological data would further enhance its utility and ensure its safe and effective application in advanced scientific endeavors.
References
- Benchchem. (n.d.). 4-Ethoxybenzeneacetaldehyde | 433229-42-6.
-
PubChem. (n.d.). 4-Ethoxybenzeneacetaldehyde | C10H12O2 | CID 11321145. National Institutes of Health. Retrieved from [Link]
-
Molbase. (n.d.). Cas no 433229-42-6 (2-(4-ethoxyphenyl)acetaldehyde). Retrieved from [Link]
Sources
- 1. 4-Ethoxybenzeneacetaldehyde | 433229-42-6 | Benchchem [benchchem.com]
- 2. 4-Ethoxybenzeneacetaldehyde | C10H12O2 | CID 11321145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hangyuchemical.lookchem.com [hangyuchemical.lookchem.com]
- 4. 4-Ethoxybenzeneacetaldehyde,(CAS# 433229-42-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. 433229-42-6(2-(4-ethoxyphenyl)acetaldehyde) | Kuujia.com [de.kuujia.com]
